molecular formula C18H19ClFN3O B4434427 N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B4434427
M. Wt: 347.8 g/mol
InChI Key: WJXBVVWMDISRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, commonly known as CFPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

CFPA acts as a selective serotonin and dopamine receptor antagonist, which means that it blocks the binding of these neurotransmitters to their respective receptors. This leads to a decrease in the activity of these neurotransmitters, which can help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
CFPA has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of certain enzymes. These effects are thought to contribute to its therapeutic potential in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFPA is its high affinity for serotonin and dopamine receptors, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, as well as its potential for off-target effects.

Future Directions

There are several future directions for research on CFPA, including the development of more potent and selective compounds, the investigation of its potential for the treatment of other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of CFPA in vivo, as well as its potential for drug-drug interactions.
In conclusion, CFPA is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in vivo.

Scientific Research Applications

CFPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to exhibit significant affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-14-5-7-15(8-6-14)21-18(24)13-22-9-11-23(12-10-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXBVVWMDISRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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